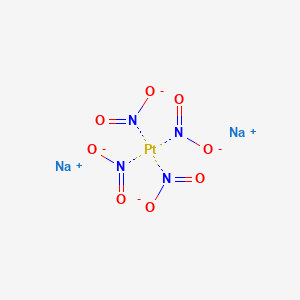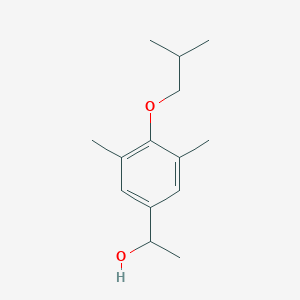
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol is an organic compound with the molecular formula C14H22O2 It is characterized by the presence of a butoxy group and two methyl groups attached to a phenyl ring, along with an ethanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol typically involves the alkylation of 3,5-dimethylphenol with iso-butyl bromide in the presence of a base, followed by reduction of the resulting ketone to the corresponding alcohol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethyl sulfoxide or acetone
Temperature: 60-80°C
Reduction: Sodium borohydride or lithium aluminum hydride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction to the corresponding alkane using strong reducing agents.
Substitution: Halogenation or nitration of the aromatic ring under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanone
Reduction: 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethane
Substitution: 1-(4-iso-Butoxy-3,5-dimethylphenyl)-2-bromoethanol, 1-(4-iso-Butoxy-3,5-dimethylphenyl)-2-nitroethanol
Wissenschaftliche Forschungsanwendungen
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Butoxy-3,5-dimethylphenyl)ethanol
- 1-(4-iso-Propoxy-3,5-dimethylphenyl)ethanol
- 1-(4-iso-Butoxy-2,6-dimethylphenyl)ethanol
Uniqueness
1-(4-iso-Butoxy-3,5-dimethylphenyl)ethanol is unique due to the specific positioning of the butoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct interactions with biological targets.
Eigenschaften
Molekularformel |
C14H22O2 |
|---|---|
Molekulargewicht |
222.32 g/mol |
IUPAC-Name |
1-[3,5-dimethyl-4-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C14H22O2/c1-9(2)8-16-14-10(3)6-13(12(5)15)7-11(14)4/h6-7,9,12,15H,8H2,1-5H3 |
InChI-Schlüssel |
VHTBCFVFDCKZFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCC(C)C)C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)

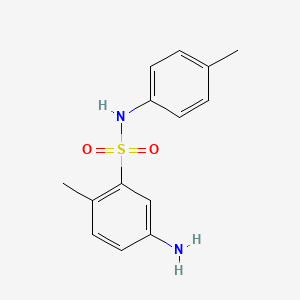
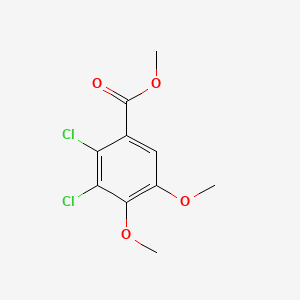
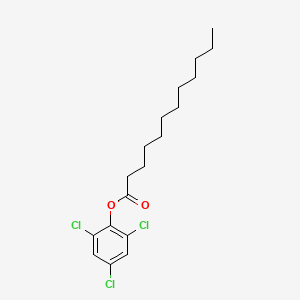
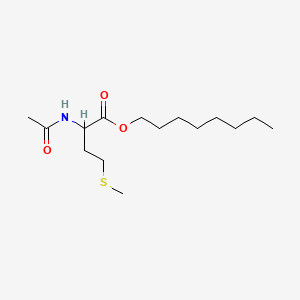
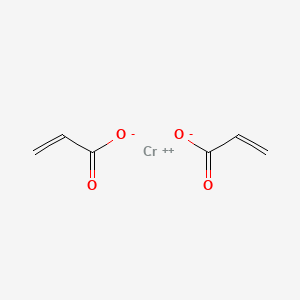
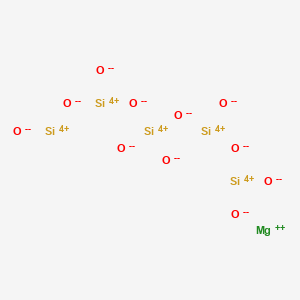
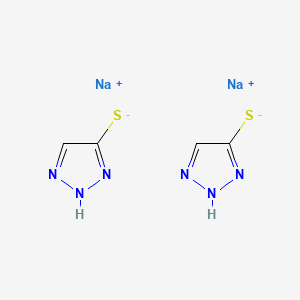
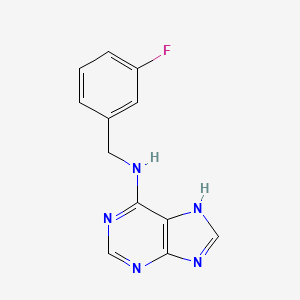
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)

